7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
Description
7-Hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a coumarin derivative featuring a hydroxyl group at position 7 and a 4-methylphenylsulfonyl substituent at position 2. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and enzyme-modulating properties.
Properties
IUPAC Name |
7-hydroxy-3-(4-methylphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-10-2-6-13(7-3-10)22(19,20)15-8-11-4-5-12(17)9-14(11)21-16(15)18/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMVJFOCCOYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The sulfonyl group at position 3 distinguishes this compound from other coumarin derivatives. Key comparisons include:
3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
- Structural Difference : Chlorine replaces the methyl group on the phenyl ring.
- This could improve metal-binding capacity (e.g., for copper detection) but reduce lipophilicity .
- Applications: Likely suited for ionophoric applications in metal sensing, similar to analogs in .
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (C12)
- Structural Difference : Methoxy group replaces the sulfonyl moiety.
- Impact : The methoxy group is electron-donating, reducing acidity of the hydroxyl group. C12 acts as a SIRT3 agonist, with EC50 values optimized through structural modifications. Replacing methoxy with sulfonyl (as in the target compound) may alter binding kinetics and solubility due to increased polarity .
- Applications : SIRT3 activation for metabolic disorders; sulfonyl derivatives may exhibit distinct pharmacokinetics .
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one
- Structural Difference : The sulfonyl group is attached to a phenyl ring at position 2 (4H-chromen-4-one core vs. 2H-chromen-2-one).
- Impact : Positional isomerism affects electronic distribution and steric interactions. The 4H-chromen-4-one derivative has a melting point of 187°C, suggesting higher crystallinity compared to the target compound (data needed) .
Solubility and Bioavailability
- Target Compound: The 7-hydroxyl and sulfonyl groups enhance water solubility compared to non-polar coumarins. However, the bulky 4-methylphenyl group may slightly reduce solubility relative to smaller substituents (e.g., methoxy) .
- Analogues :
Q & A
(Basic) What are the established synthetic methodologies for 7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a multi-step process, including sulfonylation of the chromen-2-one core. A common approach is to react 7-hydroxycoumarin derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Optimization strategies include:
- Catalyst selection : FeCl₃ in tetrahydrofuran (THF) improves reaction efficiency in one-pot syntheses .
- Solvent choice : Polar aprotic solvents (e.g., DCM or DMF) enhance sulfonylation reactivity .
- Temperature control : Maintaining reflux conditions (70–80°C) minimizes side reactions .
Yield optimization (~75%) is achievable via column chromatography (petroleum ether/ethyl acetate gradients) .
(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound?
Answer:
Discrepancies arise from assay variability or structural analogs. To address this:
- Orthogonal assays : Validate activity using both microbial growth inhibition (MIC assays) and cancer cell line viability (MTT assays) .
- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 8-methoxy or 6-bromo derivatives) to isolate substituent effects .
- Dose-response analysis : Establish EC₅₀ values to differentiate target-specific effects from cytotoxicity .
(Basic) What spectroscopic techniques are critical for characterizing 7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign hydroxyl (δ 10–12 ppm) and sulfonyl (δ 7.5–8.5 ppm for aromatic protons) groups .
- IR spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and lactone (C=O at 1700–1750 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
(Advanced) What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like topoisomerase II or cytochrome P450. Focus on sulfonyl group interactions with catalytic residues .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- Surface plasmon resonance (SPR) : Validate predicted KD values experimentally .
(Basic) How can researchers monitor reaction progress and purity during synthesis?
Answer:
- TLC analysis : Use silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- HPLC : Employ C18 columns (acetonitrile/water gradient) to quantify purity (>95%) .
- Melting point determination : Compare observed values (e.g., 102–104°C) with literature to confirm crystallinity .
(Advanced) What experimental designs address low bioavailability in preclinical studies?
Answer:
- Prodrug synthesis : Introduce ester or phosphate groups at the 7-hydroxy position to enhance solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics .
- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .
(Basic) What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chromen-2-one core .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
(Advanced) How can researchers elucidate the mechanism of action in cancer cell apoptosis?
Answer:
- Western blotting : Measure caspase-3/9 activation and PARP cleavage in treated cells .
- RNA-seq : Identify differentially expressed genes (e.g., Bcl-2 family) to map apoptotic pathways .
- Mitochondrial membrane potential assays : Use JC-1 dye to confirm depolarization-linked apoptosis .
(Basic) What are the solvent compatibility guidelines for in vitro assays?
Answer:
- Primary solvents : Use DMSO (≤0.1% v/v) to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 is optimal for antimicrobial assays .
- Avoid : Ethanol or acetone, which may denature proteins in enzyme inhibition studies .
(Advanced) How can structural modifications enhance selectivity toward bacterial vs. mammalian targets?
Answer:
- Substituent engineering : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to reduce mammalian cytotoxicity .
- Bioisosteric replacement : Substitute the sulfonyl group with sulfonamides to improve Gram-negative bacterial penetration .
- Pharmacophore modeling : Use Schrodinger’s Phase to identify moieties critical for bacterial DHFR inhibition .
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